molecular formula C16H24 B8768633 1,1,4,4,6,7-Hexamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 58848-15-0

1,1,4,4,6,7-Hexamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B8768633
M. Wt: 216.36 g/mol
InChI Key: OBUKANCGVSOHAC-UHFFFAOYSA-N
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Patent
US06355669B1

Procedure details

7 g of aluminum chloride was added by portions to 200 ml solution of 50 g 2,5-dichloro-2,5-dimethylhexane in orthoxylene at 0° C. under stirring. After the mixture was stirred at the same temperature for 15 minutes, it was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and then evaporated to give 60 g of 2,3,5,5,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene as a brown oil.
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:6]([CH3:14])([CH2:8][CH2:9][C:10](Cl)([CH3:12])[CH3:11])[CH3:7].[C:15]1([CH3:22])[C:16]([CH3:21])=[CH:17][CH:18]=[CH:19][CH:20]=1>>[CH3:22][C:15]1[C:16]([CH3:21])=[CH:17][C:18]2[C:10]([CH3:12])([CH3:11])[CH2:9][CH2:8][C:6]([CH3:14])([CH3:7])[C:19]=2[CH:20]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
ClC(C)(CCC(C)(C)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the mixture was stirred at the same temperature for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
it was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C(CCC(C2C=C1C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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